2-tert-butylphenolate;methyl(triphenyl)phosphanium
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Overview
Description
2-tert-butylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of both phenolate and phosphonium groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions. It is often used in laboratory research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of tert-butylphenol with methyl(triphenyl)phosphonium bromide. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure the reaction proceeds smoothly and efficiently. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-tert-butylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenolates depending on the reagents used.
Scientific Research Applications
2-tert-butylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butylphenolate;methyl(triphenyl)phosphanium involves its interaction with various molecular targets. The phenolate group can act as a nucleophile, participating in reactions with electrophiles. The phosphonium group can stabilize reaction intermediates and facilitate various chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
2-tert-butylphenolate;methyl(triphenyl)phosphanium is unique due to the presence of both phenolate and phosphonium groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in various chemical reactions and applications .
Properties
CAS No. |
94231-01-3 |
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Molecular Formula |
C29H31OP |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-tert-butylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C10H14O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-10(2,3)8-6-4-5-7-9(8)11/h2-16H,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
UEYSYSNSBMMXKE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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